molecular formula C11H16O3 B106949 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate CAS No. 17304-81-3

2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate

Cat. No. B106949
CAS RN: 17304-81-3
M. Wt: 196.24 g/mol
InChI Key: OLNFIEWAZMYSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate, also known as TOCHA, is a compound that has gained attention in scientific research due to its potential applications in various fields. TOCHA is a cyclic ketone that is synthesized through a multi-step process, and its unique structure has led to investigations into its mechanism of action and potential biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate is not fully understood, but it is believed to interact with various enzymes and proteins in the body, leading to its observed biological effects. 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to scavenge free radicals, which can cause oxidative damage to cells.

Biochemical And Physiological Effects

2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In vitro and animal studies have demonstrated that 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative damage.

Advantages And Limitations For Lab Experiments

The advantages of using 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate in lab experiments include its unique structure, which allows for the synthesis of new compounds with potentially valuable properties, and its observed biological effects, which make it a potential candidate for the development of new drugs. However, the limitations of using 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate in lab experiments include its complex synthesis process, which can be time-consuming and costly, and its potential toxicity, which requires careful handling and control.

Future Directions

There are several future directions for the scientific research on 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate, including:
1. Further investigation of its mechanism of action and potential targets in the body.
2. Development of new drugs based on the anti-inflammatory, antioxidant, and anti-cancer properties of 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate.
3. Exploration of its potential applications in materials science and nanotechnology.
4. Investigation of the safety and toxicity of 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate in various contexts.
5. Synthesis of new derivatives of 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate with potentially valuable properties.
In conclusion, 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate, or 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate, is a compound that has gained attention in scientific research due to its potential applications in various fields. Its unique structure, mechanism of action, and observed biological effects make it a valuable candidate for the development of new drugs, fragrances, and materials. Further research is needed to fully understand its potential and limitations and to explore new directions for its scientific applications.

Synthesis Methods

2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate is synthesized through a multi-step process that involves the reaction of cyclohexanone with acetic anhydride and various reagents to produce the final product. The synthesis of 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate is a complex process that requires careful control of reaction conditions, and its purity and yield are critical for its scientific applications.

Scientific Research Applications

2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate has been investigated for its potential applications in various fields, including pharmaceuticals, flavor and fragrance, and materials science. In pharmaceuticals, 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. In flavor and fragrance, 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate has a fruity and floral aroma, making it a valuable ingredient in perfumes and other fragrances. In materials science, 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate has been used as a building block for the synthesis of new polymers and materials with unique properties.

properties

IUPAC Name

(2,4,4-trimethyl-6-oxocyclohexen-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-7-5-11(3,4)6-9(13)10(7)14-8(2)12/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNFIEWAZMYSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC(C1)(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286579
Record name 2,4,4-trimethyl-6-oxocyclohex-1-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate

CAS RN

17304-81-3
Record name NSC46568
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,4-trimethyl-6-oxocyclohex-1-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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